molecular formula C21H28N4O4S B2979527 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide CAS No. 1091020-57-3

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B2979527
CAS No.: 1091020-57-3
M. Wt: 432.54
InChI Key: VRTRDPFEECUOLM-UHFFFAOYSA-N
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Description

3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide is a synthetic small molecule characterized by a thiazole core structure. This compound is provided as a high-purity material for research and development purposes. Its molecular structure, which incorporates thiazole and urea functional groups, is of significant interest in medicinal chemistry and chemical biology. Compounds with similar structures are frequently investigated for their potential as enzyme inhibitors or as modulators of protein-protein interactions (Google Patents, 2012). Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound in drug discovery projects. Its specific physicochemical properties make it suitable for in vitro assay development and structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For comprehensive data, including handling and storage recommendations, please contact our technical support team.

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-28-16-9-10-17(18(12-16)29-2)24-19(26)11-8-15-13-30-21(23-15)25-20(27)22-14-6-4-3-5-7-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRDPFEECUOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under acidic conditions.

    Introduction of the Cyclohexylurea Moiety: This step involves the reaction of cyclohexyl isocyanate with an amine group on the thiazole ring to form the urea linkage.

    Attachment of the Dimethoxyphenyl Group: The final step involves coupling the thiazole-urea intermediate with 2,4-dimethoxyphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the urea moiety or the thiazole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nitric acid, bromine, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or methoxy groups.

    Reduction: Reduced forms of the urea moiety or thiazole ring.

    Substitution: Substituted derivatives of the dimethoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug discovery and development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound and derivatives provides electron-donating methoxy groups, enhancing polarity compared to the 2,4-dimethylphenyl analog in .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred from analogs:

  • Lipophilicity : The cyclohexyl group likely increases logP compared to compounds with smaller substituents (e.g., logP = 4.55 for a related compound in ). However, the 2,4-dimethoxyphenyl group may reduce lipophilicity relative to 2,4-dimethylphenyl (logP difference ~0.5–1.0 units).
  • Solubility : Methoxy groups improve aqueous solubility compared to methyl or halogen substituents (e.g., compounds with 2,4-dimethoxyphenyl show better solubility than chlorophenyl analogs in ).

Biological Activity

The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide is a synthetic derivative featuring a thiazole ring, a cyclohexylureido group, and a dimethoxyphenyl moiety. This structure suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound based on recent research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Key Structural Features

  • Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Cyclohexylureido Group : Enhances binding affinity to biological targets and may improve pharmacokinetic properties.
  • Dimethoxyphenyl Moiety : Contributes to lipophilicity and may affect interactions with receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide . For instance, derivatives containing thiazole rings have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Hepatocellular Carcinoma (HCC)

A study investigated ureido-substituted thiazole derivatives, revealing that certain compounds demonstrated potent cytotoxicity against HepG2 cells (IC50 = 0.62 ± 0.34 μM), outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM) in efficacy . The mechanism involved G2/M phase arrest and induction of apoptosis through inhibition of the IGF1R pathway.

The proposed mechanism of action for compounds in this class involves:

  • Inhibition of Kinase Activity : Targeting key kinases such as IGF1R, which is crucial for cell proliferation and survival in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways through cellular stress responses.

Other Biological Activities

Beyond anticancer effects, thiazole derivatives have been explored for their:

  • Antimicrobial Properties : Effective against a range of bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

Summary of Biological Assays

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG20.62 ± 0.34IGF1R Inhibition
Compound BMCF71.20 ± 0.15Apoptosis Induction
Compound CA5490.85 ± 0.20Cell Cycle Arrest

Pharmacokinetic Properties

Research indicates favorable drug-like properties for similar compounds, including:

  • High Lipophilicity : Enhances membrane permeability.
  • Stability : Resistance to metabolic degradation.

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